Cas no 1593373-41-1 (1,1,1-trifluoro-4-methylpent-4-en-2-amine)

1,1,1-Trifluoro-4-methylpent-4-en-2-amine is a fluorinated amine compound featuring a trifluoromethyl group and an unsaturated alkene moiety. Its unique structure combines the electron-withdrawing properties of fluorine with the reactivity of an amine and an alkene, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the terminal double bond offers versatility for further functionalization. This compound is particularly useful in the development of fluorinated bioactive molecules, agrochemicals, and specialty materials. Its well-defined reactivity profile allows for selective modifications, enabling precise control in synthetic pathways. Suitable for use under controlled conditions, it requires proper handling due to its potential sensitivity.
1,1,1-trifluoro-4-methylpent-4-en-2-amine structure
1593373-41-1 structure
商品名:1,1,1-trifluoro-4-methylpent-4-en-2-amine
CAS番号:1593373-41-1
MF:C6H10F3N
メガワット:153.145512104034
CID:5806856
PubChem ID:105003837

1,1,1-trifluoro-4-methylpent-4-en-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-4-methylpent-4-en-2-amine
    • GKQAQXXOZXKPMU-UHFFFAOYSA-N
    • EN300-1929249
    • 1593373-41-1
    • インチ: 1S/C6H10F3N/c1-4(2)3-5(10)6(7,8)9/h5H,1,3,10H2,2H3
    • InChIKey: GKQAQXXOZXKPMU-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(=C)C)N)(F)F

計算された属性

  • せいみつぶんしりょう: 153.07653381g/mol
  • どういたいしつりょう: 153.07653381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1,1,1-trifluoro-4-methylpent-4-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1929249-1.0g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
1g
$1229.0 2023-05-31
Enamine
EN300-1929249-5.0g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
5g
$3562.0 2023-05-31
Enamine
EN300-1929249-10g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
10g
$4236.0 2023-09-17
Enamine
EN300-1929249-1g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
1g
$986.0 2023-09-17
Enamine
EN300-1929249-0.5g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
0.5g
$946.0 2023-09-17
Enamine
EN300-1929249-0.1g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
0.1g
$867.0 2023-09-17
Enamine
EN300-1929249-2.5g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
2.5g
$1931.0 2023-09-17
Enamine
EN300-1929249-5g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
5g
$2858.0 2023-09-17
Enamine
EN300-1929249-10.0g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
10g
$5283.0 2023-05-31
Enamine
EN300-1929249-0.05g
1,1,1-trifluoro-4-methylpent-4-en-2-amine
1593373-41-1
0.05g
$827.0 2023-09-17

1,1,1-trifluoro-4-methylpent-4-en-2-amine 関連文献

1,1,1-trifluoro-4-methylpent-4-en-2-amineに関する追加情報

Comprehensive Guide to 1,1,1-Trifluoro-4-methylpent-4-en-2-amine (CAS No. 1593373-41-1): Properties, Applications, and Market Insights

1,1,1-Trifluoro-4-methylpent-4-en-2-amine (CAS No. 1593373-41-1) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of the trifluoromethyl group and the amine functionality makes this compound a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential in drug discovery, material science, and specialty chemical applications.

The compound's molecular formula is C6H10F3N, and its structure features a 4-methylpent-4-ene backbone with a trifluoromethyl group at the 1-position and an amine group at the 2-position. This combination of functional groups contributes to its reactivity and versatility in organic synthesis. The fluorine atoms enhance the compound's lipophilicity, which is a critical factor in its applications in medicinal chemistry, where improved membrane permeability is often desired.

One of the most searched questions about 1,1,1-trifluoro-4-methylpent-4-en-2-amine is its role in the development of fluoro-pharmaceuticals. Fluorinated compounds are known for their ability to improve the metabolic stability and bioavailability of drugs, making them a hot topic in modern drug design. The compound's amine group also allows for further derivatization, enabling the creation of a wide range of analogs for biological testing. This has led to its use in the synthesis of potential therapeutics for conditions such as central nervous system disorders and inflammatory diseases.

In agrochemical applications, 1,1,1-trifluoro-4-methylpent-4-en-2-amine serves as a key intermediate for the development of fluorinated pesticides and herbicides. The incorporation of fluorine atoms into agrochemicals often enhances their efficacy and environmental stability. Recent trends in sustainable agriculture have driven demand for such advanced intermediates, as they enable the creation of more targeted and eco-friendly crop protection solutions.

The synthetic routes to 1,1,1-trifluoro-4-methylpent-4-en-2-amine typically involve the reaction of 4-methylpent-4-en-2-one with a fluorinating agent, followed by reductive amination. Researchers are also exploring catalytic methods to improve the yield and selectivity of this process, addressing the growing need for cost-effective and scalable production. Green chemistry principles are increasingly being applied to these syntheses, aligning with global sustainability goals.

Market insights indicate a rising demand for fluorinated building blocks like 1,1,1-trifluoro-4-methylpent-4-en-2-amine, particularly in North America and Asia-Pacific regions. The pharmaceutical sector accounts for a significant share of this demand, followed by agrochemical and material science applications. Companies specializing in fine chemicals are expanding their portfolios to include such high-value intermediates, catering to the needs of research institutions and industrial clients.

Safety and handling of 1,1,1-trifluoro-4-methylpent-4-en-2-amine require standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While the compound is not classified as highly hazardous, its amine group and fluorine content warrant careful handling to avoid irritation or exposure. Regulatory compliance varies by region, but most jurisdictions require proper labeling and storage under inert conditions to maintain stability.

Future research directions for 1,1,1-trifluoro-4-methylpent-4-en-2-amine include exploring its potential in catalysis and material science. The compound's unique electronic properties, imparted by the trifluoromethyl group, make it a candidate for use in advanced materials such as liquid crystals and polymers. Additionally, its role in asymmetric synthesis is being investigated, with potential applications in the production of chiral pharmaceuticals.

In summary, 1,1,1-trifluoro-4-methylpent-4-en-2-amine (CAS No. 1593373-41-1) is a versatile and valuable compound in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, driven by the increasing demand for fluorinated intermediates. As research continues to uncover new uses for this compound, its importance in synthetic chemistry is expected to grow, making it a key focus for industry and academia alike.

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